2-(2-Phenylpyrrolidin-1-YL)ethanamine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and an ethanamine chain. Its molecular formula is . This compound belongs to the class of amines and is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized from readily available precursors, such as phenylpyrrolidine and ethylamine. It falls under the category of secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. The classification of 2-(2-Phenylpyrrolidin-1-YL)ethanamine as an amine allows it to participate in various chemical reactions typical for this functional group.
The synthesis of 2-(2-Phenylpyrrolidin-1-YL)ethanamine typically involves a multi-step process that may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and reaction time. Advanced techniques such as chromatography may be employed for purification to obtain high-purity products suitable for further applications .
The molecular structure of 2-(2-Phenylpyrrolidin-1-YL)ethanamine features a pyrrolidine ring attached to a phenyl group at one nitrogen atom and an ethylamino group at the other. The structural representation can be illustrated as follows:
Key structural data includes:
2-(2-Phenylpyrrolidin-1-YL)ethanamine can engage in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-Phenylpyrrolidin-1-YL)ethanamine involves its interaction with biological targets, such as receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive functions. Research indicates that it may act as an agonist or antagonist depending on the specific receptor involved .
Relevant data indicate that careful handling is required due to potential reactivity with strong acids or oxidizing agents .
2-(2-Phenylpyrrolidin-1-YL)ethanamine has several applications in scientific research:
Research continues to evaluate its efficacy and safety in various biological contexts, indicating its importance as a subject of study in both academic and industrial settings .
Pyrrolidine-based scaffolds dominate modern drug design due to their exceptional spatial coverage and conformational adaptability. The saturated five-membered ring provides significant sp³-hybridized character, enhancing three-dimensional exploration of pharmacophore space—a phenomenon termed pseudorotation. This allows dynamic adjustment of substituent orientations to optimize target binding, a feature absent in flat heteroaromatics [4]. Physicochemical comparisons highlight pyrrolidine’s advantages over related structures:
Table 1: Molecular Descriptors of Bioactive Scaffolds
Parameter | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
LogP | 0.92 | 2.10 | 0.75 |
Polar Surface Area | 12 Ų | 0 Ų | 15 Ų |
Dipole Moment | 1.57 D | 0 D | 1.80 D |
Chiral Centers | Up to 4 | 0 | 0 |
2-(2-Phenylpyrrolidin-1-yl)ethanamine leverages these properties through:
These features underpin its utility across therapeutic scaffolds, including nootropic agents (e.g., dimiracetam analogs) and kinase inhibitors. Recent studies demonstrate potent α1A-adrenergic receptor binding (IC₅₀ 0.11 µM) when incorporated into tricyclic systems, validating its role in G-protein-coupled receptor (GPCR) modulation [1] [5].
Table 2: Bioactive Pyrrolidine Derivatives
Compound | Biological Target | Activity |
---|---|---|
Dimiracetam | CNS receptors | Nootropic |
α1A-Adrenergic agonist VIII | α1A/α1B/α1D receptors | Selective partial agonist |
GRP40 agonist (R,R)-9 | G-protein coupled receptor 40 | Glucose-dependent insulin secretion |
The structural lineage of 2-(2-phenylpyrrolidin-1-yl)ethanamine traces to mid-20th century explorations of phenethylamine-pyrrolidine hybrids. Early synthetic efforts (1960s) focused on condensations of aminopyrrolines with halocarbonyl compounds, albeit with limited yields [5]. The 1990s witnessed strategic refinements:
The pivotal shift emerged with recognition of the ethylamine spacer as a bioisostere for neurotransmitter motifs. This led to derivatives like 1-(2-phenylethyl)pyrrolidine (PEP), where ethylamine connects the phenyl and pyrrolidine moieties. PEP’s pharmacological significance as a stimulant scaffold drove systematic optimization:
Table 3: Structural Evolution of Phenethylamine-Pyrrolidine Hybrids
Era | Key Compound | Structural Innovation | Synthetic Method |
---|---|---|---|
1960s | Aminopyrroline derivatives | Imidazole annulation | Haloketone condensation |
1990s | PEP (phenylethylpyrrolidine) | Ethylamine linker | Reductive amination |
2000s | α-PPP | β-Keto extension | Enolate alkylation |
2020s | Target-specific analogs | Chiral 2-aryl substitution | Asymmetric hydrogenation |
Contemporary syntheses employ cascade cyclizations and transition metal catalysis (e.g., Ni–Al bimetallic systems with SPO ligands for stereocontrol). These methods achieve the title compound in fewer steps with enantiomeric excess >95%, addressing historical limitations in accessing stereochemically pure scaffolds [1] [6].
The C-2 chiral center in 2-(2-phenylpyrrolidin-1-yl)ethanamine enables differential receptor engagement, particularly for neurological targets. Stereochemistry governs:
A landmark study of GRP40 agonists demonstrated this principle decisively: The (R,R)-enantiomer exhibited 10-fold greater potency (EC₅₀ 0.054 µM) than its (S,S)-counterpart in glucose-dependent insulin secretion assays. This disparity originates from the pseudoaxial orientation of the acetic acid group in the active enantiomer, enabling optimal interaction with the receptor’s allosteric site [4].
Table 4: Stereochemical Impact on Bioactivity
Compound | Configuration | Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
GRP40 agonist | (R,R) | Insulin secretion (mouse) | 0.054 µM |
GRP40 agonist | (S,S) | Insulin secretion (mouse) | 2.4 µM |
DYRK1A inhibitor | (S) | Kinase inhibition | 0.11 µM |
α1A-adrenergic ligand | (R) | Receptor binding | 0.49 µM |
In kinase inhibition, stereochemistry similarly dictates selectivity profiles. (S)-configured derivatives show 30-fold preference for DYRK1A over structurally related kinases, attributed to optimized hydrogen bonding with the kinase hinge region. This precision underscores why contemporary design prioritizes enantioselective synthesis—such as asymmetric hydrogenation using Ru(III)-P4VP photocatalysts—to exploit stereochemical diversity for target-specific effects [3] [7].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: